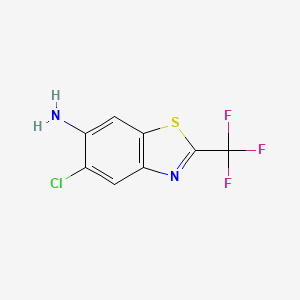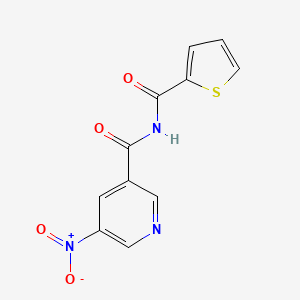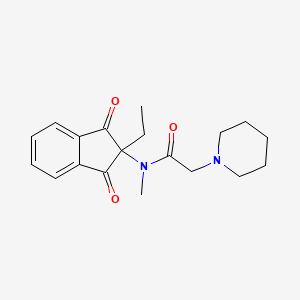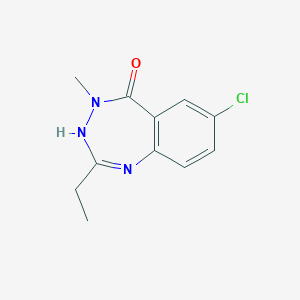
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 2nd position, and an amine group at the 6th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4-chlorobenzenethiol with trifluoroacetic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-4-chlorobenzenethiol and trifluoroacetic acid.
Reaction Conditions: The reaction mixture is heated under reflux in the presence of a suitable solvent such as acetic acid or toluene.
Cyclization: The cyclization reaction leads to the formation of the benzothiazole ring with the trifluoromethyl group at the 2nd position.
Purification: The crude product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thiol or amine derivatives.
Coupling Reactions: The amine group at the 6th position can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazole: Lacks the amine group at the 6th position.
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine: Lacks the chloro group at the 5th position.
5-Chloro-1,3-benzothiazol-6-amine: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine is unique due to the presence of all three functional groups (chloro, trifluoromethyl, and amine) on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58460-25-6 |
|---|---|
Molekularformel |
C8H4ClF3N2S |
Molekulargewicht |
252.64 g/mol |
IUPAC-Name |
5-chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H4ClF3N2S/c9-3-1-5-6(2-4(3)13)15-7(14-5)8(10,11)12/h1-2H,13H2 |
InChI-Schlüssel |
BVMGNMBQKFGGCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1SC(=N2)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)


![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)




phosphanium iodide](/img/structure/B14607882.png)


